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Compound of Interest

Compound Name: Furo[3,4-d]pyrimidine

Cat. No.: B15215042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The dihydrofuro[3,4-d]pyrimidine scaffold is a promising heterocyclic motif in modern

medicinal chemistry, demonstrating significant potential in the development of novel therapeutic

agents. Derivatives of this core structure have been notably investigated as potent inhibitors of

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and as Non-Nucleoside Reverse

Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. Understanding the

physicochemical properties of these compounds is paramount for optimizing their drug-like

characteristics, including absorption, distribution, metabolism, and excretion (ADME). This

technical guide provides an in-depth overview of the key physicochemical parameters of

dihydrofuro[3,4-d]pyrimidine derivatives, detailed experimental protocols for their

determination, and a visualization of relevant biological pathways.

Core Physicochemical Properties
The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its

physicochemical profile. For dihydrofuro[3,4-d]pyrimidine derivatives, the key properties to

consider are melting point, solubility, lipophilicity (LogP), and ionization constant (pKa). While

comprehensive experimental data for a wide range of these derivatives is still emerging in the

scientific literature, theoretical calculations and preliminary studies suggest that many of these

compounds possess favorable drug-like properties.

Below is a summary of representative, albeit limited, publicly available data for a specific

dihydrofuro[3,4-d]pyrimidine derivative to illustrate the typical physicochemical space of this
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class of compounds.

Table 1: Physicochemical Data for 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

Property Value Source

Molecular Weight 154.12 g/mol PubChem CID: 23125132[1]

XLogP3 -1.7 PubChem CID: 23125132[1]

Hydrogen Bond Donors 2 PubChem CID: 23125132[1]

Hydrogen Bond Acceptors 3 PubChem CID: 23125132[1]

Rotatable Bond Count 0 PubChem CID: 23125132[1]

Note: The XLogP3 value is a calculated prediction of the logarithm of the octanol-water partition

coefficient.

Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is critical in drug

discovery. The following sections detail standard experimental protocols applicable to the

characterization of dihydrofuro[3,4-d]pyrimidine derivatives.

Melting Point Determination
The melting point of a solid crystalline organic compound is a crucial indicator of its purity. A

sharp melting point range is characteristic of a pure substance.

Protocol: Capillary Melting Point Determination

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a

capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by

tapping the tube.[2][3][4]

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of

a heated block or an oil bath and a thermometer.[2]
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Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute,

especially when approaching the expected melting point.[2]

Observation: The temperature at which the first drop of liquid appears is recorded as the

beginning of the melting range. The temperature at which the entire solid has transformed

into a liquid is the end of the melting range.[3][5]

Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination
Aqueous solubility is a key factor influencing the bioavailability of orally administered drugs.

Both kinetic and thermodynamic solubility assays are commonly employed.

Protocol: Shake-Flask Method for Thermodynamic Solubility

Sample Preparation: An excess amount of the solid compound is added to a known volume

of a specific buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[6]

Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature

(e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.[6]

Phase Separation: The resulting suspension is filtered or centrifuged to separate the

undissolved solid from the saturated solution.

Quantification: The concentration of the compound in the clear supernatant is determined

using a suitable analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Calculation: The solubility is expressed in units such as µg/mL or µM.

Protocol: Kinetic Solubility Assay

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an

organic solvent, typically dimethyl sulfoxide (DMSO).[6][7]
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Dilution: Aliquots of the DMSO stock solution are added to an aqueous buffer in a multi-well

plate.[6][7]

Precipitation Monitoring: The formation of a precipitate is monitored over a set period (e.g., 2

hours) using methods like turbidimetry (nephelometry) or by analyzing the concentration in

the supernatant after filtration or centrifugation.[6][7][8]

Data Analysis: The kinetic solubility is the concentration at which precipitation is first

observed.

Lipophilicity (LogP/LogD) Determination
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of

its membrane permeability and interaction with biological targets. It is commonly expressed as

the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable

compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Protocol: Shake-Flask Method for LogP/LogD Determination

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for

LogD) are pre-saturated with each other by shaking for 24 hours and then allowing the

phases to separate.[9][10]

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the

one in which it is more soluble). This solution is then mixed with an equal volume of the other

phase in a separatory funnel or vial.

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of

the compound between the two phases and then left to stand for complete phase separation.

[9]

Quantification: The concentration of the compound in each phase is determined using a

suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[9]

Calculation: The LogP or LogD is calculated as the base-10 logarithm of the ratio of the

concentration of the compound in the n-octanol phase to its concentration in the aqueous

phase.[9][10]
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Ionization Constant (pKa) Determination
The pKa value indicates the strength of an acid or a base and determines the extent of

ionization of a compound at a given pH. This is crucial for understanding its solubility,

permeability, and interaction with biological targets.

Protocol: Potentiometric Titration for pKa Determination

Sample Preparation: A solution of the compound is prepared in water or a co-solvent system

if the aqueous solubility is low. The concentration is typically in the range of 1 mM.[11][12]

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated

pH electrode and a magnetic stirrer. An inert gas, such as nitrogen, is often bubbled through

the solution to exclude atmospheric carbon dioxide.[11][12]

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is

added incrementally to the sample solution using a precision burette.[11][12]

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once

the reading has stabilized.

Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume

of titrant added) by identifying the pH at the half-equivalence point or by using derivative

plots to locate the inflection points.[11][12]

Biological Pathways and Experimental Workflows
To provide a comprehensive understanding of the therapeutic relevance of dihydrofuro[3,4-
d]pyrimidine derivatives, it is essential to visualize their mechanism of action within biological

signaling pathways.

VEGFR-2 Signaling Pathway
Dihydrofuro[3,4-d]pyrimidine derivatives have been identified as inhibitors of VEGFR-2, a key

mediator of angiogenesis (the formation of new blood vessels), which is a critical process in

tumor growth and metastasis. The following diagram illustrates the VEGFR-2 signaling

cascade.
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Caption: VEGFR-2 signaling pathway and the point of inhibition.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition
Certain dihydrofuro[3,4-d]pyrimidine derivatives act as non-nucleoside reverse transcriptase

inhibitors (NNRTIs), which are a class of antiretroviral drugs used in the treatment of HIV-1.

They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational

change that inhibits its function.
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Caption: Mechanism of action of NNRTIs.

Experimental Workflow for Physicochemical
Characterization
The following diagram outlines a typical workflow for the comprehensive physicochemical

characterization of a novel dihydrofuro[3,4-d]pyrimidine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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